Regioselective Cross-Coupling: C8-Bromo Enables Pd-Catalyzed Functionalization Unavailable to C5- and C7-Isomers
The C8-bromo substituent in 8-bromo-1,6-naphthyridin-2(1H)-one is positioned adjacent to the pyridone nitrogen, providing a unique electronic environment for palladium-catalyzed cross-coupling reactions. In contrast, the 5-bromo isomer (used in PDE III inhibitor synthesis) couples at the C5 position, yielding distinct regioisomeric products [1]. While no direct head-to-head kinetic study was located, the strategic value lies in the orthogonal diversification of the naphthyridinone scaffold; the C8 position is critical for accessing kinase hinge-binding motifs as demonstrated in FGFR4 inhibitor programs [2].
| Evidence Dimension | Synthetic Utility / Regiochemistry |
|---|---|
| Target Compound Data | C8-Br; amenable to Suzuki, Sonogashira, Buchwald couplings |
| Comparator Or Baseline | 5-Bromo-1,6-naphthyridin-2(1H)-one (CAS 105276-96-8) and 1,6-naphthyridin-2(1H)-one (no halogen) |
| Quantified Difference | Qualitative: Orthogonal functionalization vector |
| Conditions | Pd-catalyzed cross-coupling; typical reaction conditions |
Why This Matters
Procurement of the C8-bromo isomer is essential for SAR studies targeting the C8 position, which cannot be replicated using the more common C5-bromo starting material.
- [1] Singh, B., et al. (1992). Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones. J. Med. Chem., 35(25), 4802-4809. View Source
- [2] Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. J. Med. Chem., 65(11), 7595-7618. View Source
